N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide is a complex organic compound with significant applications in medicinal chemistry and research. Its chemical formula is , and it has a molecular weight of approximately 401.43 g/mol. The compound is characterized by the presence of a bromine atom, a tert-butyldimethylsilyloxy group, and a pivalamide moiety, which contribute to its unique properties and reactivity.
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide falls under the category of pyridine derivatives. Pyridines are aromatic heterocyclic compounds that are widely used in pharmaceuticals due to their biological activity.
The synthesis of N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide typically involves multiple steps:
Each reaction step requires careful control of conditions such as temperature and reaction time to ensure high yields and purity of the final product. The use of solvents like dichloromethane or acetonitrile is common during these reactions.
The molecular structure of N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide features:
This structure can be visualized using molecular modeling software or through structural databases such as PubChem, where it is cataloged under CID 46737845 .
Key data points include:
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide can participate in various chemical reactions typical for amides and brominated compounds:
The reactivity of this compound can be exploited in synthetic organic chemistry to create more complex structures or to modify existing ones for specific applications.
Research indicates that derivatives of pyridine can exhibit antimicrobial, anti-inflammatory, and anticancer activities, suggesting potential therapeutic uses for this compound pending further investigation.
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide is typically a solid at room temperature with a melting point that may vary based on purity and crystallization conditions.
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are commonly used to characterize this compound's purity and structural integrity.
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide has potential applications in various fields:
The synthesis of N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-yl)pivalamide (MW: 401.41 g/mol, C₁₇H₂₉BrN₂O₂Si) proceeds via sequential halogenation, hydroxyl protection, and amidation [1] [3]. A precursor, 3-bromo-5-(hydroxymethyl)pyridine, undergoes selective O-silylation with tert-butyldimethylsilyl chloride (TBS-Cl) to yield 3-bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (C₁₂H₂₀BrNOSi, MW: 302.29 g/mol) [4] [6]. Subsequent C3-position bromination activates the ring for nucleophilic substitution. The final step employs pivaloyl chloride under Schotten-Baumann conditions, introducing the pivalamide group at the 3-amino position [2] [5]. Alternative routes utilize 2-bromo-3-(bromomethyl)-5-((TBSO)methyl)pyridine intermediates for selective amidation [6].
Table 1: Key Synthetic Intermediates
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
3-Bromo-5-(hydroxymethyl)pyridine | Not provided | C₆H₆BrNO | Core pyridine precursor |
3-Bromo-5-(((TBS)oxy)methyl)pyridine | 524019-50-9 | C₁₂H₂₀BrNOSi | Silylated intermediate |
2-Bromo-5-[(tert-butyldimethylsilanyl)oxy]pyridine | 1198765-41-1 | C₁₁H₁₈BrNOSi | Regioisomeric intermediate variant [8] |
Polar aprotic solvents (e.g., DMF, acetonitrile) optimize silylation yields (>85%) by facilitating TBS-Cl activation. Catalytic imidazole or DMAP (4-dimethylaminopyridine) accelerates silyl ether formation at 0–25°C, minimizing byproducts [6]. For pivalamide coupling, dichloromethane with triethylamine base achieves 78–82% yields, while dimethylacetamide (DMAc) at 60°C enhances conversion rates to >90% [2]. Critical factors include:
tert-Butyldimethylsilyl (TBS) dominates hydroxyl protection due to:
Table 2: Protecting Group Performance Comparison
Group | Deprotection Reagent | Stability to Bromination | Typical Purity | Cost Index |
---|---|---|---|---|
TBS | TBAF | High | ≥95% | 1.0 |
TIPS | TBAF | Moderate | 90–93% | 2.5 |
TES | Acetic acid | Low | 80–85% | 0.8 |
Bridging lab-scale synthesis (e.g., 250 mg batches) to kilogram production faces hurdles:
Table 3: Scalability Parameters and Solutions
Challenge | Lab-Scale Practice | Industrial Adaptation | Cost Impact |
---|---|---|---|
Intermediate purification | Column chromatography | Crystallization | Reduces by 40% |
Moisture sensitivity | Manual glovebox | Automated anhydrous reactors | Increases capital by 25% |
Regioisomer separation | HPLC | Gradient recrystallization | Lowers OPEX by 30% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4